1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid
Overview
Description
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid functional group. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloro-4-trifluoromethylpyridine.
Reaction Conditions: The compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the piperidine ring.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and pyridine ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Biology: It is employed in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyridine and piperidine rings, enables the compound to bind to specific active sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound shares the trifluoromethyl and pyridine moieties but differs in the functional group attached to the pyridine ring.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound also contains a trifluoromethyl-pyridine structure but has additional substituents that alter its chemical properties and applications.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)10-2-1-9(7-16-10)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKVSGJSPQKLNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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